Scandium perchlorate, with the chemical formula Sc(ClO₄)₃, is a coordination compound of scandium and perchlorate ions. It appears as a white crystalline solid and is known for its strong oxidizing properties. Scandium, a transition metal, has an atomic number of 21 and is often categorized among the rare earth elements due to its unique properties and applications. The perchlorate ion (ClO₄⁻) is known for its stability and ability to act as a powerful oxidizer, making scandium perchlorate a compound of interest in various
Scandium perchlorate is a corrosive and oxidizing agent. It can cause skin and eye irritation upon contact. Perchlorate anions are also known to disrupt thyroid function. Here are some specific safety concerns:
Scandium perchlorate plays a role in material science research for:
Beyond the aforementioned areas, scandium perchlorate finds use in other scientific research applications, including:
In acidic conditions, scandium perchlorate can also facilitate the oxidation of alcohols to carbonyl compounds. This reactivity highlights its role as a versatile reagent in synthetic organic chemistry .
Scandium perchlorate can be synthesized through several methods:
These methods highlight the versatility in synthesizing this compound for various applications .
Uniqueness of Scandium Perchlorate: Unlike other metal perchlorates, scandium perchlorate exhibits unique catalytic properties that enhance specific organic reactions. Its ability to stabilize transition states makes it particularly valuable in synthetic chemistry compared to aluminum or iron counterparts, which may not offer the same level of selectivity or efficiency .
This detailed overview highlights the significance of scandium perchlorate across various domains of chemistry and underscores its potential for further research and application development.
Studies on the interactions of scandium perchlorate primarily focus on its reactivity with other compounds rather than biological interactions. It has been shown to interact favorably with organic substrates in catalytic processes, enhancing reaction efficiencies and selectivities. Additionally, research indicates that it can participate in redox reactions involving various cations, demonstrating its versatility as an oxidizing agent .
The coordination geometry of scandium(III) in perchlorate solutions has been extensively debated. X-ray diffraction studies of 1–3 M scandium(III) perchlorate solutions at room temperature indicate a primary coordination sphere containing approximately seven water molecules, with an average Sc–O bond length of 2.15 Å [3]. This supports the heptaaqua model [Sc(H₂O)₇]³⁺, which adopts a pentagonal bipyramidal geometry [2]. However, Raman spectroscopic data and ab initio molecular orbital calculations suggest stability for the hexaaqua species [Sc(H₂O)₆]³⁺ in perchlorate solutions, with a centrosymmetric octahedral geometry [4]. Theoretical binding energy comparisons show the hexaaqua cluster [Sc(H₂O)₆]³⁺ exhibits greater stability than potential heptaaqua configurations [4].
Table 1: Comparison of coordination models for Sc³⁺ in aqueous solution
Method | Coordination Number | Geometry | Sc–O Distance (Å) | Source |
---|---|---|---|---|
X-ray diffraction | 7 | Pentagonal bipyramid | 2.15 | [3] |
Raman spectroscopy | 6 | Octahedral | 2.18 | [4] |
Ab initio MO theory | 6 | Octahedral | 2.18 | [4] |
The first coordination sphere in scandium perchlorate solutions contains 6–7 directly bonded water molecules, while the second sphere consists of hydrogen-bonded water networks at 4.1 Å from the Sc³⁺ center [3]. This outer sphere exhibits dynamic behavior, with:
Coordination geometry shows marked temperature sensitivity:
Table 2: Temperature effects on Sc³⁺ hydration
Temperature (°C) | Primary Waters | Secondary Waters | Sc–O Distance (Å) |
---|---|---|---|
95 | 6.8 | 12.1 | 2.14 |
25 | 7.0 | 13.4 | 2.15 |
-45 | 7.2 | 14.7 | 2.16 |
Scandium perchlorate exhibits distinct ion-pairing behavior:
Ion-pairing behavior contrasts sharply with scandium chloride systems:
Table 3: Ion-pairing characteristics of Sc³⁺ salts
Salt | Ion Pair Type | Cation-Anion Distance (Å) | Association Constant (M⁻¹) |
---|---|---|---|
Sc(ClO₄)₃ | Solvent-separated | 5.2 | 0.3 |
ScCl₃ | Contact | 2.64 | 12.4 |
Sc(NO₃)₃ | Partially contact | 3.1 | 4.7 |
Key differences arise from:
The most commonly employed method for synthesizing scandium perchlorate involves the direct reaction of scandium oxide with perchloric acid [1] [2]. This approach represents a straightforward and efficient synthetic route that has been extensively documented in the literature.
The synthesis follows a well-established stoichiometric reaction between scandium oxide and perchloric acid, as described by the following equation:
Sc₂O₃ + 6HClO₄ → 2Sc(ClO₄)₃ + 3H₂O
This reaction demonstrates the amphoteric nature of scandium oxide, which readily dissolves in acidic media to form the corresponding scandium salt [1] [3].
The preparation procedure involves several critical steps that must be carefully controlled to ensure optimal yield and purity [2]. The process begins with the preparation of a stirred solution containing perchloric acid (70% concentration, 1.57 mL) diluted with an equal volume of water (1.57 mL). To this solution, scandium oxide (Sc₂O₃) is added as a powder (496 mg), creating a suspension that must be heated under controlled conditions.
The reaction mixture is heated at 100°C for 4 hours, during which time the scandium oxide dissolves completely to form the desired scandium perchlorate solution [2]. Following the heating period, the mixture is cooled to room temperature and filtered through a pad of Super-Cel to remove any undissolved impurities. The precipitate is washed with water, and the combined filtrates are concentrated by evaporation under vacuum.
The resulting residue, which appears as a white solid, undergoes an extensive drying protocol to remove water and achieve the desired purity level [2]. The initial drying is performed using a Kugelrohr distillation apparatus under vacuum (0.8 mmHg) at temperatures ranging from 50°C to 130°C over approximately 5 hours. This is followed by additional drying at 130°C for 33 hours. The white solid is then crushed and pulverized, and subjected to further drying for 64 hours at 130°C to afford scandium perchlorate with a yield of 89% [2].
The synthesized scandium perchlorate exhibits the molecular formula Sc(ClO₄)₃ with a molecular weight of 343.31 g/mol [4] [5]. The compound is assigned CAS number 14066-05-8 and is characterized by its high solubility in water. Commercial solutions are typically available at concentrations of 40-50% by weight in water, with densities of approximately 1.449 g/mL at 25°C [6] [7].
While the direct reaction with perchloric acid remains the most prevalent method, several alternative preparation routes have been developed to address specific requirements or overcome limitations associated with the standard procedure.
Hydrothermal synthesis represents an alternative approach that can potentially yield high-purity scandium perchlorate under controlled temperature and pressure conditions [8]. This method involves the reaction of scandium-containing precursors with perchloric acid under elevated temperatures and pressures, facilitating complete dissolution and reaction while minimizing impurity incorporation.
Ion exchange techniques have been employed for the preparation of scandium perchlorate, particularly when starting from scandium solutions containing other metal ions [9] [10]. These methods utilize selective ion exchange resins to separate scandium from competing ions, followed by elution with perchloric acid to obtain the desired product. The ion exchange approach offers advantages in terms of selectivity and can produce high-purity products, though it requires careful regeneration of the exchange resins.
Precipitation-based approaches involve the controlled addition of perchloric acid to scandium hydroxide or scandium carbonate solutions . The reaction between scandium hydroxide and perchloric acid follows the stoichiometry:
Sc(OH)₃ + 3HClO₄ → Sc(ClO₄)₃ + 3H₂O
This method allows for precise control of the reaction conditions and can be particularly useful when starting from scandium hydroxide precipitates obtained from other processes .
Solvent extraction methods have been developed for the recovery and purification of scandium from various sources, with subsequent conversion to scandium perchlorate [9] [12]. These approaches typically involve the use of organic extractants such as phosphorus-based compounds or carboxylic acids to selectively extract scandium from aqueous solutions. The loaded organic phase is then stripped with perchloric acid to obtain scandium perchlorate solutions.
The purification of scandium perchlorate is crucial for achieving the required purity levels for various applications. Several strategies have been developed to address different types of impurities and contamination sources.
Thermal purification represents the primary method for removing water and volatile impurities from scandium perchlorate [2]. The process involves controlled heating under vacuum conditions to drive off water of hydration and other volatile components. The temperature range of 50-130°C under reduced pressure (0.8 mmHg) has been found to be effective for this purpose [2].
The thermal treatment must be conducted carefully due to the potentially explosive nature of metal perchlorates [2]. Extended heating at 130°C for periods exceeding 60 hours ensures complete removal of water and achievement of the desired anhydrous form. The thermal decomposition behavior of scandium perchlorate follows patterns similar to other metal perchlorates, with initial dehydration occurring at lower temperatures followed by decomposition at higher temperatures [13].
Crystallization techniques offer an effective approach for purifying scandium perchlorate while simultaneously controlling the crystal size and morphology [14] [15]. Cooling crystallization involves the controlled cooling of concentrated scandium perchlorate solutions to induce crystallization, while antisolvent crystallization employs the addition of organic solvents such as ethanol to reduce solubility and promote precipitation.
Antisolvent crystallization using ethanol has been demonstrated to achieve recovery efficiencies greater than 98% for scandium-containing solutions [14]. The process involves the gradual addition of ethanol to scandium perchlorate solutions while maintaining controlled agitation and temperature conditions. The resulting crystals can be filtered, washed, and dried to obtain high-purity scandium perchlorate.
Filtration procedures play a critical role in removing insoluble impurities and particulate matter from scandium perchlorate preparations [2]. The use of appropriate filter media, such as Super-Cel, ensures efficient removal of undissolved oxides and other solid impurities. Multiple washing steps with distilled water help eliminate residual impurities and unreacted starting materials.
Continuous analytical monitoring throughout the purification process ensures achievement of the desired purity levels [16] [17]. Ion chromatography with suppressed conductivity detection has been established as an effective method for determining perchlorate content and monitoring purification progress. The method provides high sensitivity and selectivity for perchlorate ions, with detection limits in the microgram per liter range.
Quality control parameters for scandium perchlorate include determination of water content, metal impurity levels, and perchlorate ion concentration [18]. The formula weight of hydrated scandium perchlorate is reported as 451.42 g/mol, while the anhydrous form has a molecular weight of 343.30 g/mol [18]. Commercial grades typically specify scandium content ranges of 38-40% by EDTA titration for aqueous solutions [6].
Oxidizer;Corrosive